molecular formula C10H7BrClNO2 B033845 5-Bromo-6-chloro-1H-indol-3-yl acetate CAS No. 102185-48-8

5-Bromo-6-chloro-1H-indol-3-yl acetate

Cat. No. B033845
M. Wt: 288.52 g/mol
InChI Key: ZGNSHSQWMJVXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-Bromo-6-chloro-1H-indol-3-yl acetate” is a chemical compound that is a histochemical substrate for esterase . It is also used in a medium for the identification of microorganisms .


Molecular Structure Analysis

The molecular structure of “5-Bromo-6-chloro-1H-indol-3-yl acetate” can be found in various databases . It’s important to note that the structure of a molecule can greatly influence its properties and reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-6-chloro-1H-indol-3-yl acetate” include a molecular weight of 372.685, a density of 1.4±0.1 g/cm3, a boiling point of 482.6±40.0 °C at 760 mmHg, and a melting point of 57-62ºC .

Scientific Research Applications

Antiviral Activity

Scientific Field

Virology and antiviral drug development.

Summary

Researchers have explored the antiviral potential of indole derivatives. Specifically, 5-Bromo-6-chloro-1H-indol-3-yl acetate has been investigated for its inhibitory effects against various viruses.

Experimental Procedures

Results

  • Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 against CoxB3 virus .

Anti-HIV Activity

Scientific Field

Virology and HIV research.

Summary

Indole derivatives have been studied for their anti-HIV properties. Researchers have explored the potential of 5-Bromo-6-chloro-1H-indol-3-yl acetate as an anti-HIV agent.

Experimental Procedures

Results

  • Indolyl and oxochromenyl xanthenone derivatives were investigated for their anti-HIV-1 activity, suggesting potential therapeutic applications .

Anti-Inflammatory Activity

Scientific Field

Pharmacology and inflammation research.

Summary

Chalcones of indole have been explored for their anti-inflammatory effects. One compound, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol , showed promising anti-inflammatory activity.

Experimental Procedures

Results

  • Compound 27 exhibited significant anti-inflammatory effects .

These applications highlight the versatility of indole derivatives, including 5-Bromo-6-chloro-1H-indol-3-yl acetate , in various scientific fields. Further research may uncover additional therapeutic possibilities for this compound. 🌟

properties

IUPAC Name

(5-bromo-6-chloro-1H-indol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO2/c1-5(14)15-10-4-13-9-3-8(12)7(11)2-6(9)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNSHSQWMJVXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350891
Record name 5-Bromo-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-chloro-1H-indol-3-yl acetate

CAS RN

102185-48-8
Record name 5-Bromo-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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